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2-Methyl-2-pentenoic acid

Flavor chemistry Sensory analysis Food formulation

Flavor formulators requiring the authentic 'fresh strawberry' acidic top-note-distinct from sweet ethyl ester or positional isomer alternatives-must source the precise FEMA 3195 / JECFA 1210 entity. Substituting isomers or esters compromises regulatory identity and sensory profile. - Defined sensory profile: sharp, acidic, slightly cheesy with jammy strawberry backnotes; validated use range 0.5-25 ppm. - Commercial product is a geometric isomer mixture: (E)-isomer ~60-75%, (Z)-isomer ~20-30%. - Bulk and research-scale packaging available; shipped under refrigerated conditions to preserve isomer integrity.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 3142-72-1
Cat. No. B1581251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-pentenoic acid
CAS3142-72-1
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC=C(C)C(=O)O
InChIInChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+
InChIKeyJJYWRQLLQAKNAD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in chloroform, carbon disulfide, ether
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-pentenoic Acid Technical Baseline


2-Methyl-2-pentenoic acid (CAS 3142-72-1, C₆H₁₀O₂, MW 114.14) is a methyl-branched, α,β-unsaturated short-chain carboxylic acid [1]. It is a naturally occurring volatile constituent identified in strawberries [2]. The commercial product is typically a mixture of (E)- and (Z)- geometric isomers, with (E) comprising approximately 60–75% and (Z) 20–30% [3]. Its primary industrial application is as a flavoring agent (FEMA 3195, JECFA 1210) used to impart fresh strawberry, fruity, and acidic notes to food and beverage formulations [4].

Workflow
Flavor formulation – strawberry, fruit, and dairy profiles
Selection
FEMA 3195 / JECFA 1210 identity required for compliance
Use Context
Acidic strawberry top note with defined E/Z isomer ratio

2-Methyl-2-pentenoic Acid Substitution Risks


Substituting 2-methyl-2-pentenoic acid with a generic alternative—such as its ethyl ester (ethyl 2-methyl-2-pentenoate, FEMA 4290) or a positional isomer (2-methyl-4-pentenoic acid, FEMA 3511)—introduces measurable deviations in sensory profile, regulatory identity, and physical behavior [1][2]. The free carboxylic acid provides a sharp, acidic, slightly cheesy character with jammy strawberry backnotes, whereas the corresponding ethyl ester imparts a sweeter, rum-like berry profile [3]. Furthermore, regulatory clearances (FEMA, JECFA) are assigned to specific chemical entities; a generic substitution can invalidate a product's flavor formulation compliance [4]. The evidence below quantifies these critical differentiators.

! Ethyl ester (FEMA 4290) shifts profile from acidic, cheesy to sweet, rummy – sensory character does not transfer.
! Positional isomer (FEMA 3511) has distinct regulatory identity – direct substitution invalidates FEMA 3195 compliance.
! Solid at ambient temperature vs. liquid alternatives – handling and dispensing protocols differ.

2-Methyl-2-pentenoic Acid Comparative Evidence


Sensory Profile: Acidic Sharpness vs. Ester Sweetness

The free acid, 2-methyl-2-pentenoic acid (FEMA 3195), is characterized as having a sharp, acidic, slightly cheesy taste with jammy strawberry back notes [1]. Its ethyl ester, ethyl 2-methyl-2-pentenoate (FEMA 4290), is described as having a sweet, jammy, berry-like odor with a distinct rum note . This difference in sensory profile is fundamental; substituting the ester for the acid will introduce an unwanted sweet-rum character while eliminating the desired acidic sharpness and cheesy nuance critical for authentic strawberry, cheese, and certain fruit flavors.

Sensory Profile
Reported
Acidic, cheesy, strawberry vs. sweet, rummy ester
Supports strawberry flavor formulation fit
Substitution alters taste character
Flavor chemistry Sensory analysis Food formulation

Distinct FEMA and JECFA Assignments

2-Methyl-2-pentenoic acid is specifically identified as FEMA 3195 and JECFA 1210 [1]. Its positional isomer, 2-methyl-4-pentenoic acid (CAS 1575-74-2), carries a different FEMA number: 3511 [2]. Its ethyl ester, ethyl 2-methyl-2-pentenoate (CAS 58625-96-0), is assigned FEMA 4290 [3]. This is not a minor administrative detail; each FEMA number represents a separate GRAS (Generally Recognized As Safe) determination by the FEMA Expert Panel based on the specific chemical structure. Using an unapproved isomer or ester in a flavor formulation intended for a specific FEMA listing constitutes a compliance violation.

Regulatory Identity
Specification review
FEMA 3195 vs. 3511 vs. 4290
Compliance requires specified FEMA entity
Incorrect entity invalidates formulation
Food regulatory compliance Flavor ingredient specification GRAS

Defined E/Z Isomer Ratio

The commercial product 2-methyl-2-pentenoic acid (CAS 3142-72-1) is not a single isomer but a defined mixture. According to EFFA (2013) data, the typical composition is 60–75% (E)-isomer and 20–30% (Z)-isomer [1]. This is in contrast to a specification that might call for the pure (E)-isomer (CAS 16957-70-3) or pure (Z)-isomer (CAS 1617-37-4). The isomeric ratio can influence the overall sensory perception, as geometric isomers often exhibit different odor thresholds and character nuances. A supplier providing a batch with a different E/Z ratio may deliver an inconsistent flavor profile.

Isomer Ratio
Class-level
60–75% (E), 20–30% (Z)
Controlled E/Z ratio for batch consistency
Data to verify with supplier
Stereochemistry Quality control Flavor consistency

Physical State: Solid at Ambient Temperatures

2-Methyl-2-pentenoic acid has a melting point of 26–28 °C, meaning it is a solid at typical room temperature . This is a significant handling characteristic compared to its ethyl ester (ethyl 2-methyl-2-pentenoate), which is a liquid, or to 2-pentenoic acid (CAS 13991-37-2), which has a melting point of 9–11 °C . For procurement, this dictates storage and dispensing protocols: the target compound may require gentle warming or storage in a heated cabinet to liquefy for use, whereas liquid alternatives do not.

Physical State
Source review
Solid at 25°C (mp 26–28°C)
Handling and dispensing protocol differs
Sources not specified
Physical chemistry Handling and storage Formulation

Patent-Defined Flavor Use Range

A foundational patent (US RE30363) for the use of 2-methyl-2-pentenoic acid in imparting strawberry flavor specifies an effective use level range of about 0.5 to about 25 parts per million (ppm), based on the weight of the foodstuff [1]. This quantitative range defines the concentration window where the compound provides its characteristic fresh strawberry note. Using a different analog or a different concentration may not achieve the patented flavor effect. For formulators, this range serves as a validated starting point for optimization.

Use Level
Method context
0.5–25 ppm in foodstuff
Reported patent-derived use range
Supports formulation starting point
Flavor technology Use level Patent literature

2-Methyl-2-pentenoic Acid Applications


Strawberry Flavor Reconstitution

Based on its defined sensory profile of 'sharp, acidic, slightly cheesy with jammy strawberry back notes' [1] and its validated use range of 0.5–25 ppm [2], this compound is uniquely suited for building the acidic 'top note' in strawberry flavors. Unlike its sweet, rummy ethyl ester , it provides the necessary sourness and complexity that mimics fresh strawberry character. Formulators use it at low ppm levels to round out sweetness and add authenticity to strawberry-flavored beverages, candies, and dairy products.

Cheese and Dairy Flavor Enhancement

The compound's 'slightly cheesy' and acidic character [1] makes it a valuable ingredient in cheese and dairy flavor formulations. Its functional role is distinct from 2-methyl-4-pentenoic acid (FEMA 3511), which is also used in cheese flavors but may have a different overall profile [3]. Procurement for dairy applications must ensure the correct FEMA 3195 substance is used to comply with flavor labeling regulations and achieve the desired organoleptic effect.

Regulatory-Compliant Flavor Formulation

For manufacturers exporting to markets requiring JECFA or FEMA compliance, using 2-methyl-2-pentenoic acid (JECFA 1210, FEMA 3195) is mandatory [4]. Substituting with an isomer like 2-methyl-4-pentenoic acid (FEMA 3511) or an ester (FEMA 4290) would render the formulation non-compliant for the intended FEMA designation. Procurement specifications must therefore explicitly require the correct CAS 3142-72-1 and FEMA 3195 to ensure the final product meets international food safety standards.

Application
Selection Property
Validation Focus
Strawberry flavor top-note
Reported acidic, cheesy strawberry back notes
Organoleptic profile at 0.5–25 ppm
Cheese/dairy flavor complexity
Acidic, slightly cheesy character
Flavor regulatory compliance (FEMA 3195)
International flavor formulation
JECFA 1210 / FEMA 3195 identity
Compliance with FEMA GRAS requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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